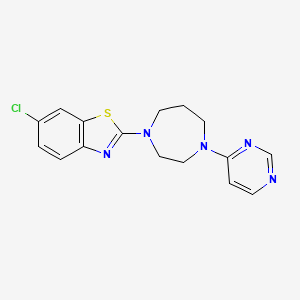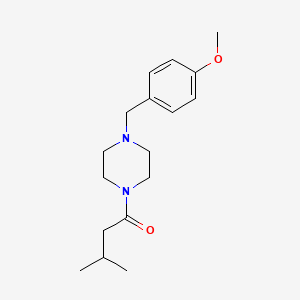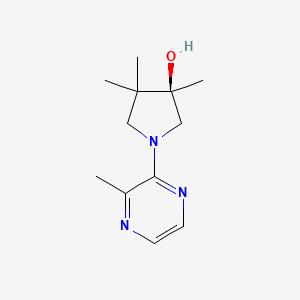![molecular formula C23H26N4O B5662379 6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazo[1,2-a]quinolines and related compounds often involves novel methodologies, such as uncatalyzed amination protocols under microwave heating, facilitating the integration of piperidine, pyrrolidine, and piperazine nuclei into the quinoline structure (Perin et al., 2011). Furthermore, copper-catalyzed amination leading to pyrido[2',1':2,3]imidazo[4,5-c]quinolines showcases the advancement in creating complex tetracyclic skeletons combining imidazo[1,2-a]pyridine with a quinoline framework through one-pot sequential reactions, presenting an efficient route to these compounds (Fan et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of these compounds are characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions, contributing to their planar configurations as observed in x-ray diffractometry studies (Perin et al., 2011). Such structural features are crucial for their interaction with biological targets and potential applications as fluorescent probes for DNA detection.
Chemical Reactions and Properties
The chemical reactivity of these compounds involves amination, cyclization, and nucleophilic substitution reactions, laying the foundation for the synthesis of diverse derivatives with varying functional groups and potential biological activities. The introduction of substituents like imidazolyl groups significantly impacts their chemical properties and interactions with biological molecules (Ohmori et al., 1994).
Physical Properties Analysis
The physical properties, such as fluorescence spectroscopy, highlight the potential of benzimidazo[1,2-a]quinolines as DNA-specific fluorescent probes. Their spectroscopic properties under different conditions, including their interactions with ct-DNA, reveal enhanced fluorescence emission intensity, indicative of their binding properties and potential applications in bioimaging and diagnostics (Perin et al., 2011).
Chemical Properties Analysis
The chemical properties analysis of these compounds includes their reactivity towards various reagents, the influence of substituents on their chemical behavior, and their potential chemotherapeutic activity. The synthesis and characterization of 3-quinolinecarboxylic acid derivatives, for example, highlight the diversity in chemical behavior and potential applications of these compounds in medicinal chemistry (Frigola et al., 1987).
Propiedades
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(19-8-9-21-18(14-19)6-2-10-24-21)27-12-3-7-20(16-27)22-25-11-13-26(22)15-17-4-1-5-17/h2,6,8-11,13-14,17,20H,1,3-5,7,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBBFPOXYSSXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=CC5=C(C=C4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-(2-methyl-2-propen-1-yl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5662301.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5662305.png)
![[3-(methoxymethyl)phenyl][4-(2-thienylcarbonyl)piperazin-1-yl]acetic acid](/img/structure/B5662312.png)

![4-({1-benzyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5662324.png)

![2-(dimethylamino)-N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5662338.png)
![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5662345.png)
![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)
![2-ethyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5662365.png)
![3-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5662367.png)
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)

